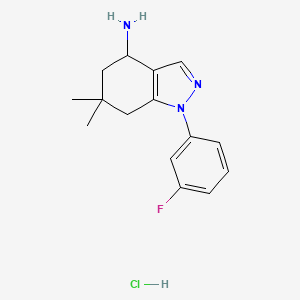

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

描述

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3 and its molecular weight is 295.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound with potential therapeutic applications in various biological systems. Its structure suggests that it may interact with multiple biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H19ClFN

- Molecular Weight : 271.77 g/mol

- Chemical Structure : The compound features a tetrahydroindazole core substituted with a 3-fluorophenyl group and a dimethyl group.

Antitumor Activity

Research indicates that derivatives of indazole compounds often exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines:

- Mechanism of Action : Many indazole derivatives act by inhibiting specific kinases involved in cancer progression. For example, some have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Indazole Derivative A | CDK1 | 0.36 | HeLa |

| Indazole Derivative B | CDK2 | 0.87 | A375 |

| Indazole Derivative C | VEGFR-2 | 1.46 | HCT116 |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological activity:

- Serotonin Receptor Interaction : Compounds similar to this compound have been studied for their interaction with serotonin receptors (5-HTRs). These interactions are significant in the context of neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents on the indazole framework. Understanding the SAR is crucial for optimizing its biological activity:

- Key Findings : Alterations in the fluorophenyl group or modifications to the tetrahydroindazole core can significantly influence the compound's binding affinity and selectivity towards biological targets.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

The synthesis of this fluorophenyl-substituted indazolamine derivative requires careful optimization of reaction conditions. A multi-step approach involving cyclization of a tetrahydroindazole precursor followed by fluorophenyl substitution is typical. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl) under reflux conditions to form the tetrahydroindazole core.

- Fluorophenyl coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-fluorophenyl group.

- Amine protection/deprotection : Boc or Fmoc groups may be employed to prevent side reactions.

Characterization :

- NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity.

- HPLC-MS for quantitative analysis of byproducts.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

Reference to similar fluorophenyl heterocycle synthesis in .

Q. How can researchers optimize the yield and purity of this compound?

Statistical Design of Experiments (DoE) is critical for process optimization. For example:

- Factorial designs to screen variables (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) to model interactions between parameters.

- Quality-by-Design (QbD) principles to establish a design space meeting ICH guidelines.

Experimental data should be validated using ANOVA to distinguish significant factors from noise .

Q. What analytical techniques are essential for assessing compound stability?

- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to track decomposition.

- pH-solubility profiling : Determine stability across physiological pH ranges (1.2–7.4) using potentiometric titration.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal behavior and polymorphic transitions.

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of fluorophenyl substitution?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for cross-coupling steps.

- Transition state analysis to identify rate-limiting steps.

- Molecular dynamics simulations to model solvent effects on reaction kinetics.

Integration with experimental data (e.g., kinetic isotope effects) ensures mechanistic validity .

Q. How should researchers address contradictory data in enantiomeric resolution studies?

Contradictions in chiral separation (e.g., HPLC vs. SFC results) may arise from:

- Column stationary phase variability : Compare results across multiple chiral columns (e.g., cellulose vs. amylose derivatives).

- Mobile phase composition : Optimize additive concentrations (e.g., diethylamine in hexane/isopropanol).

- Statistical validation : Apply Mann-Whitney U tests to confirm reproducibility. Replicate experiments under blinded conditions to minimize bias .

Q. What strategies are effective for studying in vitro biological activity while minimizing assay interference?

- Counter-screening : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Metabolic stability assessment : Pre-incubate the compound with liver microsomes to identify rapid degradation pathways.

Methodological frameworks from ’s chemical biology training programs.

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

- Scaffold diversification : Introduce substituents at the 4-amine and 6,6-dimethyl positions to probe steric/electronic effects.

- Free-Wilson vs. Hansch analysis : Use multivariate regression to correlate structural features with activity.

- High-throughput screening (HTS) : Employ fragment-based libraries to identify synergistic binding motifs.

Q. Data-Driven Challenges

Q. What statistical approaches resolve discrepancies in solubility and bioavailability predictions?

- Machine learning models : Train on datasets combining experimental solubility (e.g., shake-flask method) and computed descriptors (logP, polar surface area).

- Bootstrap resampling : Quantify uncertainty in predictive algorithms like Abraham’s solvation equation.

- In silico-in vitro-in vivo extrapolation (IVIVE) : Cross-validate predictions with rodent pharmacokinetic data .

Q. How can quantum mechanical calculations improve polymorph screening?

- Crystal structure prediction (CSP) : Use PIXEL or DMol³ to rank energetically feasible polymorphs.

- Hirshfeld surface analysis : Correlate intermolecular interactions (e.g., F⋯H contacts) with stability.

- Synchrotron XRD : Validate computational predictions experimentally.

Q. Ethical and Methodological Considerations

Q. What protocols ensure compliance with safety regulations during scale-up?

- Process Hazard Analysis (PHA) : Identify risks in fluorinated intermediate handling (e.g., HF release).

- OSHA-compliant engineering controls : Use inert-atmosphere gloveboxes for air-sensitive steps.

- Waste management : Neutralize hydrochloride byproducts before disposal .

属性

IUPAC Name |

1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3.ClH/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11;/h3-6,9,13H,7-8,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJEOAHFIFYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。